molecular formula C19H18ClN3O3S B11066919 4-[2-(4-chlorophenyl)-2-oxoethyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

4-[2-(4-chlorophenyl)-2-oxoethyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11066919
M. Wt: 403.9 g/mol
InChI Key: IIEVOHINUZURJT-UHFFFAOYSA-N
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Description

4-[2-(4-chlorophenyl)-2-oxoethyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chlorophenyl)-2-oxoethyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves a multi-step process. One common method includes the reaction of a chlorophenyl derivative with an oxoethyl precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in a solvent like toluene at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chlorophenyl)-2-oxoethyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[2-(4-chlorophenyl)-2-oxoethyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenyl)-2-oxoethyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-chlorophenyl)-2-oxoethyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is unique due to its specific tricyclic structure and the presence of both an oxoethyl and a chlorophenyl group

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-2-oxoethyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C19H18ClN3O3S/c1-3-19(2)8-13-15(10-26-19)27-17-16(13)18(25)23(22-21-17)9-14(24)11-4-6-12(20)7-5-11/h4-7H,3,8-10H2,1-2H3

InChI Key

IIEVOHINUZURJT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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